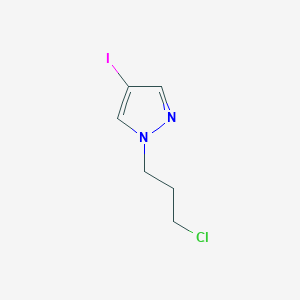

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis and Functional Materials

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in organic chemistry due to its vast biological and physical properties. globalresearchonline.netnumberanalytics.comnih.govnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry because it is a key component in numerous compounds with a wide spectrum of pharmacological activities. nih.gov Pyrazole derivatives are integral to many clinically approved drugs, demonstrating activities such as anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. globalresearchonline.netnumberanalytics.comresearchgate.netmdpi.com

Beyond pharmaceuticals, the applications of pyrazoles extend to agrochemicals, where they are used in pesticides and herbicides. nih.govnih.govlifechemicals.com In the realm of materials science, pyrazole derivatives are employed in the creation of functional materials like dyes, fluorescent substances, and conductive polymers. globalresearchonline.netnumberanalytics.comnih.govmdpi.com The versatility of the pyrazole core allows chemists to synthesize a vast library of compounds with tailored properties for a multitude of applications. mdpi.com

| Compound Name | Primary Application |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.gov |

| Rimonabant | Anti-obesity (cannabinoid receptor antagonist) researchgate.net |

| Stanozolol | Anabolic steroid for managing hereditary angioedema researchgate.net |

| Difenamizole | Analgesic nih.gov |

| Sulfaphenazole | Antibacterial (sulfonamide) lifechemicals.com |

| Fipronil | Broad-spectrum insecticide lifechemicals.com |

Contextualization of Halogenated and N-Substituted Pyrazole Derivatives

The functionalization of the pyrazole core through halogenation and N-substitution dramatically expands its synthetic utility and allows for the fine-tuning of its chemical and biological properties.

Halogenated Pyrazoles: The introduction of halogen atoms, particularly iodine, onto the pyrazole ring is a powerful strategy in organic synthesis. researchgate.netresearchgate.net An iodine atom, especially at the 4-position, serves as a versatile synthetic "handle." chemimpex.com It is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. acs.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com These reactions are fundamental in modern chemistry for forming new carbon-carbon bonds, enabling chemists to link the pyrazole core to a wide range of other molecular fragments, such as aryl, heteroaryl, or alkynyl groups. tandfonline.comresearchgate.netarkat-usa.orgresearchgate.net This capability is crucial for building complex molecular architectures, particularly in drug discovery programs. organic-chemistry.org

N-Substituted Pyrazoles: The properties of the pyrazole ring are also significantly influenced by the substituent attached to one of its nitrogen atoms. rrbdavc.org N-alkylation, the process of adding an alkyl chain to a nitrogen atom, is a common method to modify the molecule's solubility, lipophilicity, and steric profile. acs.orgsemanticscholar.orgsemanticscholar.org These modifications can profoundly impact how the molecule interacts with biological targets. The "3-chloropropyl" group in the target molecule is a specific type of N-substituent known as an alkyl halide. The terminal chlorine atom on this chain provides an additional reactive site, susceptible to nucleophilic substitution. msu.edulibretexts.org This allows for the attachment of a second set of diverse functional groups, independent of the reactions at the 4-iodo position.

Rationale for Investigating 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

The scientific interest in this compound lies in its potential as a bifunctional, orthogonal synthetic building block. The term "bifunctional" refers to the presence of two distinct reactive functional groups, while "orthogonal" implies that these groups can be reacted selectively without interfering with each other.

The key rationale for its investigation is its ability to serve as a versatile scaffold for creating diverse molecular libraries. A chemist can first utilize the reactivity of the C-I bond. For instance, a Sonogashira coupling could be performed to introduce an alkyne group at the 4-position of the pyrazole ring. wikipedia.orgorganic-chemistry.org Subsequently, the chloro group at the end of the N-propyl chain remains available for a different type of reaction, such as nucleophilic substitution with an amine or thiol, to introduce further complexity. msu.edu This stepwise, selective functionalization at two different points on the molecule is a powerful strategy for efficiently generating novel compounds for screening in drug discovery and materials science. ontosight.ai

| Structural Feature | Position | Significance in Chemical Synthesis |

|---|---|---|

| Pyrazole Core | - | A "privileged scaffold" known for diverse biological activities and material properties. nih.gov |

| Iodo Group | C4-position | Excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling attachment of aryl and alkynyl groups. acs.orgresearchgate.netresearchgate.net |

| 3-Chloropropyl Group | N1-position | An N-alkyl halide substituent that provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. msu.edulibretexts.org |

In essence, this compound is not necessarily an end product itself, but rather a valuable starting material—a molecular "linchpin"—designed for the efficient and controlled assembly of more elaborate and potentially functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H8ClIN2 |

|---|---|

Molecular Weight |

270.50 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-iodopyrazole |

InChI |

InChI=1S/C6H8ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2 |

InChI Key |

BMIWBNYKNPBNKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CCCCl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Chloroprop 1 Yl 4 Iodo 1h Pyrazole and Analogues

Synthetic Pathways to the Pyrazole (B372694) Core

The construction of the pyrazole ring is a well-established field of heterocyclic chemistry, with several classical and modern methods available to the synthetic chemist. These methods offer various levels of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Approaches

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a robust and versatile method for accessing a wide range of substituted pyrazoles. beilstein-journals.org The reaction proceeds via the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net

The regioselectivity of the cyclocondensation reaction can be a challenge when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, often leading to a mixture of regioisomers. mdpi.combeilstein-journals.org However, careful selection of reaction conditions and substrates can often favor the formation of a single isomer. nih.gov For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones has been shown to produce pyrazoles with good yields and high regioselectivity under acidic conditions in N,N-dimethylacetamide. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbutan-1,3-dione | Phenylhydrazine | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole and 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 74-77 | nih.gov |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | Not specified | mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, offering significant advantages over traditional stepwise methods. beilstein-journals.orgnih.gov These reactions typically involve the one-pot combination of three or more starting materials to afford the desired pyrazole product. mdpi.com

A common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine to produce highly substituted pyrazoles. beilstein-journals.org For example, the Yb(PFO)₃-catalyzed three-component synthesis of persubstituted pyrazoles has been reported to be a mild and highly efficient method. beilstein-journals.org Another strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine in a one-pot process. beilstein-journals.orgnih.gov

Table 2: Multicomponent Reactions for the Synthesis of Pyrazoles

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Enolate | Carboxylic acid chloride | Hydrazine | LiHMDS | 3,4,5-Substituted pyrazoles | beilstein-journals.orgnih.gov |

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition reaction is a powerful method for the construction of five-membered heterocyclic rings, including pyrazoles. organic-chemistry.org This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon double or triple bond. organic-chemistry.orgrsc.org The reaction is typically highly regioselective and stereospecific, providing a predictable route to specifically substituted pyrazoles. mdpi.com

Nitrile imines, which can be generated in situ from hydrazonyl chlorides or N-acylhydrazones, are common 1,3-dipoles used in pyrazole synthesis. mdpi.com They react with a variety of alkynes and alkenes to afford pyrazoles and pyrazolines, respectively. organic-chemistry.org Similarly, diazo compounds can undergo [3+2] cycloaddition with alkynes to yield pyrazoles. organic-chemistry.org A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds has been developed for the synthesis of polyfunctional pyrazoles. organic-chemistry.org

Emerging Green Chemistry Protocols in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. benthamdirect.comthieme-connect.com This has led to the emergence of "green" protocols for pyrazole synthesis that utilize aqueous reaction media, microwave irradiation, or solvent-free conditions. benthamdirect.commdpi.comtandfonline.com

Water, as a non-toxic, inexpensive, and readily available solvent, is an attractive medium for organic reactions. thieme-connect.com Several methods for pyrazole synthesis in water have been reported, including multicomponent reactions. Microwave-assisted synthesis has also gained popularity as it can significantly reduce reaction times and improve yields. mdpi.comnih.gov Solvent-free reactions, where the reactants are mixed without a solvent, offer the ultimate in green chemistry by eliminating solvent waste altogether. mdpi.comtandfonline.com

Table 3: Green Chemistry Approaches to Pyrazole Synthesis

| Green Protocol | Reactants | Conditions | Product Type | Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Method | Enaminones, benzaldehyde, hydrazine-HCl | Reflux in water with ammonium acetate | 1-H-pyrazole derivatives | Environmentally friendly, cost-effective | |

| Microwave Irradiation | α,β-Unsaturated ketone tosylhydrazones | Solvent-free, K₂CO₃ | 3,5-Disubstituted-1H-pyrazoles | High yields, short reaction times | mdpi.com |

Regioselective Iodination at the Pyrazole 4-Position

Once the pyrazole core has been synthesized, the next crucial step in the synthesis of 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole is the regioselective introduction of an iodine atom at the 4-position. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack, making direct iodination a feasible strategy. nih.gov

Electrophilic Aromatic Substitution with Iodine and Oxidants (e.g., I₂/HIO₃, I₂/CAN, I₂/H₂O₂)

The direct iodination of pyrazoles can be achieved using molecular iodine in the presence of an oxidizing agent. nih.govacsgcipr.org The oxidant serves to generate a more electrophilic iodine species, such as I⁺, which then attacks the electron-rich pyrazole ring. acsgcipr.org This method is generally highly regioselective for the 4-position. nih.gov

Several oxidizing systems have been successfully employed for the iodination of pyrazoles:

Iodine and Iodic Acid (I₂/HIO₃): This system has been used for the oxidative iodination of substituted N-methyl pyrazoles, leading to halogenation at the free 4-position. iaea.org

Iodine and Ceric Ammonium Nitrate (I₂/CAN): The use of CAN as a mild oxidant in the presence of iodine provides a highly regioselective method for the synthesis of 4-iodopyrazoles. nih.gov This method has been successfully applied to the synthesis of 1-aryl-3-CF₃-4-iodo-1H-pyrazoles. nih.gov

Iodine and Hydrogen Peroxide (I₂/H₂O₂): This combination represents a particularly "green" approach to iodination, as the only byproduct is water. researchgate.net The reaction takes place in water, using only a slight excess of iodine and hydrogen peroxide, to afford the corresponding 4-iodopyrazole (B32481) derivatives in good yields. researchgate.net

Table 4: Regioselective Iodination of Pyrazoles at the 4-Position

| Pyrazole Substrate | Iodinating System | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | I₂/CAN | Acetonitrile | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Not specified | nih.gov |

| 1-Alkylpyrazoles | I₂/H₂O₂ | Water | 1-Alkyl-4-iodopyrazoles | Good | researchgate.net |

| Substituted N-methyl pyrazoles | I₂/HIO₃ | Not specified | 4-Iodo-N-methyl pyrazoles | Not specified | iaea.org |

Electrophilic Cyclization of Acetylenic Hydrazones

A robust and versatile method for the synthesis of 4-iodopyrazoles is the electrophilic cyclization of α,β-alkynic hydrazones. This approach involves the reaction of hydrazines with propargyl aldehydes or ketones to form the corresponding acetylenic hydrazone precursors. acs.orgnih.gov Subsequent treatment with molecular iodine in the presence of a mild base, such as sodium bicarbonate, induces an electrophilic attack of iodine on the alkyne, triggering a cyclization cascade that affords the 4-iodopyrazole ring system in good to high yields. acs.orgnih.gov

The mechanism of this transformation is believed to proceed through the formation of a vinyl cation intermediate after the initial iodonium ion formation, which is then trapped intramolecularly by the hydrazone nitrogen. A final deprotonation and aromatization step yields the stable 4-iodopyrazole. This method is highly effective for a wide array of substrates, tolerating various functional groups on both the hydrazine and the acetylenic precursor, including aliphatic, aromatic, and heteroaromatic moieties with either electron-donating or electron-withdrawing substituents. acs.orgnih.gov

| Hydrazine Precursor | Acetylenic Precursor | Resulting 4-Iodopyrazole | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Propynal | 4-Iodo-1H-pyrazole | 85 |

| Phenylhydrazine | 1-Phenyl-2-propyn-1-one | 4-Iodo-1,3-diphenyl-1H-pyrazole | 92 |

| Methylhydrazine | 4-Phenyl-3-butyn-2-one | 4-Iodo-1,5-dimethyl-3-phenyl-1H-pyrazole | 88 |

Electrochemical Iodination Techniques

Electrochemical methods offer a green and efficient alternative for the iodination of pyrazoles. A notable approach is a two-stage electrosynthesis for producing 4-iodosubstituted pyrazole derivatives. researchgate.net The first stage involves the electrochemical generation of potassium iodate (KIO3) at a nickel anode under galvanostatic conditions from an aqueous alkaline solution of potassium iodide (KI) or iodine (I2). researchgate.net

In the second stage, the pre-formed KIO3 is used in a heterophase system (e.g., H2O-CHCl3 or H2O-CCl4) with KI or I2 in the presence of sulfuric acid to iodinate the pyrazole substrate. researchgate.net This method has demonstrated high efficiency, with yields of 4-iodopyrazoles ranging from 74% to 92%. researchgate.net The efficiency of this process is influenced by the electronic properties of substituents on the pyrazole ring. For instance, electron-donating groups tend to facilitate the reaction, while strong electron-withdrawing groups can significantly decrease the yield. researchgate.netconsensus.app

| Pyrazole Substrate | Yield of 4-Iodo Derivative (%) |

|---|---|

| Pyrazole | 57 |

| 3,5-Dimethylpyrazole | 86 |

| 3-Nitropyrazole | 2 |

| 1-Methylpyrazole | 5 |

| Pyrazole-3(5)-carboxylic acid | 30 |

Considerations for Regioselectivity in 4-Iodopyrazole Formation

Achieving regioselectivity in the iodination of pyrazoles is crucial for the synthesis of specifically substituted isomers. The electronic and steric properties of the substituents on the pyrazole ring, as well as the choice of iodinating agent and reaction conditions, play a pivotal role in directing the iodine to the desired position. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution.

However, under certain conditions, iodination can occur at other positions. For instance, a highly regioselective method for the synthesis of 5-iodopyrazoles involves the treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium to form a lithium pyrazolide intermediate, which is then trapped with elemental iodine exclusively at the C5 position. nih.gov In contrast, the use of ceric ammonium nitrate (CAN) as a mild oxidant in the presence of elemental iodine directs the iodination of the same substrates to the C4 position with high regioselectivity. nih.gov The presence of directing groups on the pyrazole ring can also influence the site of iodination.

N-Alkylation with Chloropropyl Moiety

Once the 4-iodopyrazole core is synthesized, the subsequent step is the introduction of the 3-chloropropyl group at one of the ring nitrogen atoms. The regioselectivity of this N-alkylation is a critical consideration, as unsymmetrical pyrazoles can yield two different N-alkylated isomers.

Classical N-Alkylation via Deprotonation and Alkyl Halide Reaction

The most conventional method for N-alkylation of pyrazoles involves the deprotonation of the pyrazole NH with a suitable base, followed by nucleophilic substitution with an alkyl halide, in this case, a 3-chloropropyl halide such as 1-bromo-3-chloropropane. mdpi.com Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). researchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, with sterically less hindered nitrogen being the preferred site of attack. However, this method can sometimes lead to mixtures of N1 and N2 isomers, necessitating chromatographic separation.

Transition Metal-Catalyzed N-Alkylation Methods

Transition metal catalysis offers an alternative and often more selective approach to N-alkylation. Palladium-catalyzed methods, for instance, have been developed for the N-alkylation of various nitrogen-containing heterocycles, including pyrazoles. chemrxiv.orgmdma.ch These reactions typically involve a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is believed to proceed through an oxidative addition of the alkyl halide to the palladium center, followed by coordination of the deprotonated pyrazole and subsequent reductive elimination to afford the N-alkylated product. The choice of ligand is crucial for the efficiency and regioselectivity of the catalytic process. researchgate.net

Enzymatic N-Alkylation for Enhanced Regioselectivity

Enzymatic catalysis has emerged as a powerful tool for achieving exceptional regioselectivity in N-alkylation reactions. nih.govnih.gov Engineered enzymes, such as promiscuous methyltransferases, have been utilized in a cyclic two-enzyme cascade system to catalyze the N-alkylation of pyrazoles with simple haloalkanes. nih.govnih.gov This biocatalytic system has demonstrated unprecedented regioselectivity, often exceeding 99%, for the alkylation of various pyrazole substrates. nih.govnih.gov The enzyme's active site provides a highly controlled environment that precisely orients the pyrazole and the alkyl donor, leading to the formation of a single regioisomer. This method represents a significant advancement in achieving selective C-N bond formation and is particularly valuable for the synthesis of complex molecules where controlling regiochemistry is a major challenge.

| Haloalkane | Product | Conversion (%) | Regioisomeric Ratio (N1:N2) |

|---|---|---|---|

| Iodomethane | 1-Methyl-5-cyclopropylpyrazole | 52 | >99:1 |

| Iodoethane | 1-Ethyl-5-cyclopropylpyrazole | 15 | >99:1 |

| 1-Iodopropane | 1-Propyl-5-cyclopropylpyrazole | 10 | >99:1 |

Adapted from data on enzymatic alkylation of a cyclopropyl-substituted pyrazole. nih.gov

Phase-Transfer Catalysis in N-Alkylation

The N-alkylation of pyrazole derivatives, a fundamental transformation in organic synthesis, can be efficiently achieved using phase-transfer catalysis (PTC). researchgate.netacsgcipr.orgcrdeepjournal.org This methodology is particularly advantageous for the synthesis of this compound as it circumvents the need for strong, hazardous bases or harsh reaction conditions, often leading to higher yields and cleaner reactions. acsgcipr.orgphasetransfer.com

Phase-transfer catalysis operates on the principle of transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. In the context of N-alkylating 4-iodopyrazole, the pyrazole anion is generated in the aqueous phase by an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or Aliquat 336®, then forms an ion pair with the pyrazole anion. acsgcipr.orgphasetransfercatalysis.com This lipophilic ion pair is soluble in the organic phase, allowing it to react with the alkylating agent, 1-bromo-3-chloropropane.

The key advantages of employing PTC for this synthesis include:

Mild Reaction Conditions: The use of inexpensive and safer inorganic bases instead of organometallic reagents or metal hydrides is a significant benefit. acsgcipr.org Reactions can often be conducted at or near room temperature, minimizing side reactions. phasetransfercatalysis.com

Enhanced Reactivity: PTC facilitates the reaction between two mutually insoluble reactants, increasing reaction rates and often improving yields. crdeepjournal.org

Solvent Flexibility: This technique allows for the use of a wider range of less polar, more environmentally benign solvents, and in some cases, can be performed under solvent-free conditions. researchgate.netacsgcipr.org

High Selectivity: PTC conditions can often be tuned to favor mono-alkylation over di-alkylation, which is a common issue in pyrazole synthesis. crdeepjournal.org

The choice of catalyst is crucial for the reaction's success. The lipophilicity of the quaternary ammonium salt, determined by the length of its alkyl chains (often quantified by its "C#" or total number of carbons), influences its efficiency in transferring the anion into the organic phase. acsgcipr.org For instance, catalysts with a C# in the range of 16 to 32 often exhibit desirable reactivity for reactions occurring in the organic phase. acsgcipr.org

Table 1: Representative Conditions for PTC N-Alkylation of Pyrazoles

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Substrate | 4-Iodopyrazole | 4-Iodopyrazole | 4-Iodopyrazole |

| Alkylating Agent | 1-Bromo-3-chloropropane | 1-Bromo-3-chloropropane | 1-Bromo-3-chloropropane |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Aliquat 336® | 18-Crown-6 |

| Base | 50% NaOH (aq) | K₂CO₃ (solid) | Potassium tert-butoxide |

| Solvent System | Toluene / Water | Dichloromethane | Diethyl Ether |

| Temperature | 25-30 °C | Reflux | Room Temperature |

This table is illustrative and compiles typical conditions for PTC N-alkylation based on established principles rather than a specific reported synthesis of this compound.

Synthetic Strategies for Incorporating the 3-Chloropropyl Chain

The introduction of the 3-chloropropyl group at the N1 position of the 4-iodopyrazole ring is a critical step in the synthesis of the target compound. The primary strategy involves the direct alkylation of 4-iodopyrazole with a suitable three-carbon electrophile. The reagent of choice for this transformation is typically 1-bromo-3-chloropropane.

The use of a dihalogenated alkane like 1-bromo-3-chloropropane presents a selectivity challenge. The bromine atom is a better leaving group than the chlorine atom, allowing for a selective nucleophilic attack by the pyrazole anion at the bromine-bearing carbon. This differential reactivity is the cornerstone of the strategy, enabling the desired 3-chloropropyl chain to be attached to the pyrazole nitrogen while leaving the chloro group intact for potential future modifications.

The reaction is generally performed under basic conditions to deprotonate the N-H of the pyrazole, thereby activating it as a nucleophile. semanticscholar.org As detailed in the previous section, phase-transfer catalysis is an ideal method for this purpose. The reaction proceeds as follows:

Deprotonation: 4-Iodopyrazole is treated with a base (e.g., NaOH) in a two-phase system.

Anion Transport: A phase-transfer catalyst transports the 4-iodopyrazolide anion into the organic phase.

Nucleophilic Substitution: The anion reacts with 1-bromo-3-chloropropane. The more reactive C-Br bond is cleaved, forming the C-N bond and yielding this compound, with bromide as the leaving ion.

Several factors must be carefully controlled to ensure the success of this synthesis and minimize side reactions. phasetransfercatalysis.com

Choice of Base and Temperature: Strong bases and high temperatures can promote the elimination of HCl from the product to form an N-allyl impurity or the elimination of HBr from the alkylating agent itself. phasetransfercatalysis.com Using a moderately concentrated base like 22% NaOH at mild temperatures (e.g., 25-28 °C) can mitigate these risks. phasetransfercatalysis.com

Halogen Exchange: The bromide ion generated during the reaction can potentially act as a nucleophile, attacking the chlorinated end of the product molecule. This could lead to the formation of the corresponding 1-(3-bromopropyl) derivative or even a 1,3-di(pyrazolyl)propane byproduct if it reacts with another pyrazole anion. The presence of the phase-transfer catalyst can facilitate this exchange. phasetransfercatalysis.com

Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can produce a mixture of two regioisomers. However, for 4-iodopyrazole, the two nitrogen atoms are equivalent, so this is not a concern. For other substituted pyrazole analogues, steric and electronic factors, as well as the reaction conditions, can influence the N1/N2 ratio of the products. researchgate.net

Table 2: Potential Side Reactions in the Synthesis of this compound

| Side Reaction | Description | Contributing Factors |

|---|---|---|

| Elimination | Dehydrohalogenation of the product to form 1-allyl-4-iodo-1H-pyrazole. | High temperature, strong base. phasetransfercatalysis.com |

| Over-alkylation | Reaction of the product with another pyrazole anion to form 1,3-di(4-iodopyrazol-1-yl)propane. | High concentration of pyrazole, prolonged reaction time. |

| Halogen Exchange | Conversion of the chloropropyl group to a bromopropyl group by the bromide leaving group. | High concentration of bromide ions, catalyst affinity for bromide. phasetransfercatalysis.com |

| Alkylating Agent Decomposition | Dehydrohalogenation of 1-bromo-3-chloropropane to form allyl halides. | Strong base, high temperature. phasetransfercatalysis.com |

Chemical Reactivity and Derivatization Strategies of 1 3 Chloroprop 1 Yl 4 Iodo 1h Pyrazole

Reactions at the 4-Iodo Position

The primary focus of derivatization for 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole involves the substitution of the iodo group. This is typically achieved through cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, or via reactions involving organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing aryl and heteroaryl halides, including 4-iodopyrazoles. researchgate.net These reactions allow for the formation of C-C bonds under relatively mild conditions with high functional group tolerance. nih.gov The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp²) bond between an organoboron compound (like a boronic acid or ester) and a halide. nih.gov For a substrate such as this compound, this reaction provides a direct route to 4-aryl or 4-vinyl pyrazole (B372694) derivatives. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-I bond, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. organic-chemistry.org

Successful Suzuki-Miyaura couplings on heterocyclic halides often depend on the choice of catalyst, ligand, base, and solvent system. nih.gov While specific studies on this compound are not detailed in the reviewed literature, extensive research on analogous 4-halopyrazole and other haloazole systems demonstrates the feasibility and general conditions for such transformations. nih.govwikipedia.org For instance, catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., XPhos) are commonly employed. nih.govwikipedia.org

Table 1: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, XPhos Pd G2 | Catalyzes the C-C bond formation. |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon fragment. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room temperature to reflux (e.g., 80-140 °C) | Provides energy to overcome activation barriers. |

The Sonogashira coupling reaction is a highly efficient method for forming a bond between a C(sp²) carbon of an aryl or vinyl halide and a C(sp) carbon of a terminal alkyne. libretexts.orgresearchgate.net This reaction, applied to this compound, would yield 4-alkynylpyrazole derivatives, which are valuable intermediates for further synthesis. researchgate.net The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govlibretexts.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key reactive intermediate. wikipedia.orglibretexts.org

Studies on various N-substituted iodopyrazoles have demonstrated successful Sonogashira couplings. mdpi.com The conditions generally involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine (B128534) (Et₃N), which often serves as the solvent as well. libretexts.orgmdpi.com

Table 2: Exemplary Conditions for Sonogashira Coupling of N-Protected Iodopyrazoles

| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Yield |

|---|---|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | High Yield |

| 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 81% |

| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 72% (mono-alkynylated) |

Beyond palladium, other transition metals can effectively catalyze coupling reactions at the 4-iodo position. Copper-catalyzed reactions are particularly noteworthy for forming carbon-heteroatom bonds. A direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been successfully achieved using a copper(I) iodide (CuI) catalyzed protocol. nih.govnih.gov This method provides a straightforward route to 4-alkoxypyrazoles, which are motifs found in various biologically active molecules. semanticscholar.org

Research has shown that the optimal conditions for this transformation involve using an excess of the alcohol partner, a base such as potassium t-butoxide (t-BuOK), and a catalytic system of CuI with a suitable ligand, like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), often under microwave irradiation to reduce reaction times. nih.govnih.gov The reaction is applicable to a wide range of primary, secondary, and functionalized alcohols. nih.gov

Table 3: CuI-Catalyzed Alkoxylation of an N-Protected 4-Iodopyrazole (B32481) with Various Alcohols

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 4-methoxy-1-trityl-1H-pyrazole | 71 |

| 2 | Ethanol | 4-ethoxy-1-trityl-1H-pyrazole | 79 |

| 3 | 1-Propanol | 4-propoxy-1-trityl-1H-pyrazole | 84 |

| 4 | Isopropanol | 4-isopropoxy-1-trityl-1H-pyrazole | 53 |

| 5 | Cyclohexanol | 4-(cyclohexyloxy)-1-trityl-1H-pyrazole | 68 |

| 6 | Benzyl alcohol | 4-(benzyloxy)-1-trityl-1H-pyrazole | 86 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic or heteroaromatic ring with a nucleophile. The classic SNAr mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. arkat-usa.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. arkat-usa.org

For this reaction to proceed readily, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. arkat-usa.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The pyrazole ring itself is electron-rich, which generally disfavors SNAr reactions. Therefore, direct nucleophilic substitution of the iodine in this compound by common nucleophiles via a classic SNAr mechanism is expected to be challenging without additional activation on the pyrazole ring. Alternative metal-catalyzed pathways, such as the copper-catalyzed reactions described above, are often more efficient for achieving nucleophilic substitution on such unactivated heteroaryl iodides.

Exploration of Organometallic Reagents (e.g., Grignard Reagents)

The iodine atom at the C4 position of the pyrazole ring can be used to generate organometallic intermediates, which can then react with various electrophiles. One common strategy is halogen-metal exchange to form an organomagnesium (Grignard) or organolithium reagent.

Studies have shown that N-protected 4-iodopyrazoles can be readily converted into their corresponding Grignard reagents. rsc.org For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole reacts with alkyl magnesium bromides (like i-PrMgBr) to undergo halogen-metal exchange. The resulting pyrazol-4-ylmagnesium species is a powerful nucleophile that can react with electrophiles. For instance, quenching this intermediate with N,N-dimethylformamide (DMF) followed by an acidic workup yields the corresponding pyrazole-4-carbaldehyde. mdpi.comrsc.org This reactivity demonstrates that the 4-iodo position is susceptible to metalation, opening a pathway for the introduction of a wide range of functional groups by reacting the intermediate with electrophiles such as aldehydes, ketones, or alkyl halides. rsc.org

Reactivity of the N-Attached 3-Chloropropyl Chain

The 3-chloropropyl group attached to the N1 position of the pyrazole ring is a versatile alkylating agent. The terminal carbon atom is electrophilic due to the polarization of the C-Cl bond, making it susceptible to attack by a wide range of nucleophiles.

The chlorine atom on the terminal carbon of the propyl chain is a good leaving group, readily displaced by various nucleophiles in classical SN2 reactions. This allows for the straightforward introduction of diverse functional groups. The reaction of N-(2-chloroethyl)pyrazoles to produce vinylpyrazoles through dehydrochlorination highlights the lability of the chlorine atom in such side chains nih.gov. The N-alkylation of pyrazoles is a common synthetic step, and the subsequent reactivity of the alkyl chain is a key strategy for further functionalization mdpi.com.

Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines yields the corresponding N-substituted 3-aminopropyl pyrazoles. These reactions are typically performed in the presence of a base to neutralize the HCl generated.

Azide (B81097) Formation: Sodium azide is an effective nucleophile for displacing the chloride, leading to the formation of 1-(3-azidoprop-1-yl)-4-iodo-1H-pyrazole. The resulting azide can be subsequently reduced to a primary amine.

Cyanation: Introduction of a nitrile group can be achieved using cyanide salts, such as sodium or potassium cyanide. This extends the carbon chain and provides a versatile nitrile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxylation and Hydroxylation: Alkoxides can displace the chloride to form ethers (Williamson ether synthesis), while hydrolysis under appropriate conditions can yield the corresponding alcohol, 1-(3-hydroxyprop-1-yl)-4-iodo-1H-pyrazole.

These transformations are fundamental for building more complex molecules, where the newly introduced functional group can participate in subsequent synthetic steps.

| Nucleophile | Reagent Example | Product Functional Group | Potential Product Name |

|---|---|---|---|

| Amine | R₂NH | Tertiary/Secondary Amine | 1-(3-(dialkylamino)prop-1-yl)-4-iodo-1H-pyrazole |

| Azide | NaN₃ | Azide | 1-(3-azidoprop-1-yl)-4-iodo-1H-pyrazole |

| Cyanide | KCN | Nitrile | 4-(4-iodo-1H-pyrazol-1-yl)butanenitrile |

| Alkoxide | RONa | Ether | 1-(3-alkoxyprop-1-yl)-4-iodo-1H-pyrazole |

| Hydroxide | NaOH (aq) | Alcohol | 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol |

The electrophilic nature of the chloropropyl chain also enables intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This strategy is a powerful tool for constructing complex, rigid molecular architectures. For this to occur, a nucleophilic center must be present or generated elsewhere in the molecule, typically on the pyrazole ring itself or on a substituent.

A prominent example of this type of reactivity is the synthesis of pyrazolo[1,5-a]pyrimidines, which are formed by the cyclization of aminopyrazoles with 1,3-bielectrophilic compounds nih.govnih.govresearchgate.netias.ac.inmdpi.com. While the title compound lacks an amino group, a similar intramolecular cyclization could be envisioned if a nucleophile were introduced at the C5 position of the pyrazole ring. The N-(3-chloropropyl) chain could then act as the three-carbon electrophilic partner, leading to the formation of a fused six-membered ring. Such reactions often result in the formation of fused bicyclic or polycyclic systems, which are of significant interest in medicinal chemistry researchgate.netmdpi.com.

Beyond simple substitution, the chloropropyl group can be transformed into other functionalities that offer different reactivity profiles. These transformations often begin with a nucleophilic substitution reaction as described in section 3.2.1.

For instance:

From Azide to Amine: The conversion of the chloropropyl group to an azidopropyl group, followed by reduction (e.g., via catalytic hydrogenation or Staudinger reaction), provides a synthetic route to the corresponding primary amine, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-amine.

From Nitrile to Carboxylic Acid or Amine: The nitrile formed by cyanation can be hydrolyzed under acidic or basic conditions to yield 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid. Alternatively, reduction of the nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) affords the corresponding primary amine, 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine.

These transformations significantly expand the synthetic possibilities, allowing the chloropropyl chain to serve as a precursor to amino or carboxylic acid functionalities, which are valuable for peptide synthesis, amide bond formation, or further derivatization.

Reactivity of the Pyrazole Heterocyclic Core

The 4-iodo-1H-pyrazole core possesses a distinct reactivity pattern governed by the electronic properties of the pyrazole ring and the influence of the substituents at the N1 and C4 positions.

The pyrazole ring is an aromatic, electron-rich heterocycle. In unsubstituted or N-substituted pyrazoles, electrophilic aromatic substitution (SEAr) occurs preferentially at the C4 position due to its higher electron density researchgate.netresearchgate.net. However, in this compound, the C4 position is blocked by an iodine atom. Consequently, electrophilic attack is directed to the remaining unsubstituted positions, C3 and C5.

The two ring nitrogen atoms are electron-withdrawing by induction, which deactivates the adjacent C3 and C5 positions towards electrophilic attack compared to the C4 position researchgate.net. The N1-alkyl group is weakly activating. The iodine atom at C4 is an ortho-, para-directing deactivator. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is para to the N1-substituent and ortho to the iodine. Reactions may require more forcing conditions than the C4-substitution of an uniodinated pyrazole researchgate.net.

Key electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (–NO₂) onto the pyrazole ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid youtube.comyoutube.com. Studies on the nitrodeiodination of 4-iodopyrazoles have shown that the iodine can be replaced by a nitro group under certain conditions ingentaconnect.com. Direct nitration at C5 would likely require careful control of reaction conditions to avoid side reactions.

Halogenation: Halogenation at the C5 position can be accomplished using reagents like N-halosuccinimides (NBS, NCS, NIS) researchgate.net. Research on 1-aryl-3-CF₃-pyrazoles demonstrated that while iodination with I₂/CAN occurred at C4, subsequent halogenation on the 4-substituted ring could proceed at other positions nih.gov.

| Reaction | Typical Reagents | Electrophile | Expected Major Product Position |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | C5 |

| Bromination | Br₂ / FeBr₃ or NBS | Br⁺ | C5 |

| Chlorination | Cl₂ / AlCl₃ or NCS | Cl⁺ | C5 |

The carbon-iodine bond at the C4 position is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively transforming the iodo-substituent into a wide array of other groups acs.orgnih.gov.

Transformation of the C4-Iodo Group: The 4-iodopyrazole moiety is an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions researchgate.netmdpi.com.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters enables the formation of a C-C bond, introducing aryl, heteroaryl, or vinyl groups at the C4 position nih.gov.

Sonogashira Coupling: This palladium/copper co-catalyzed reaction with terminal alkynes yields 4-alkynylpyrazoles, providing a route to compounds with a C(sp)-C(sp²) bond researchgate.net.

Heck Coupling: Reaction with alkenes under palladium catalysis can introduce alkenyl substituents at C4.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with amines.

Copper-Catalyzed C-O and C-N Coupling: Copper catalysts can effectively mediate the coupling of 4-iodopyrazoles with alcohols or amines to form 4-alkoxy or 4-aminopyrazoles, respectively nih.govsemanticscholar.orgnih.gov.

| Reaction Name | Catalyst System (Example) | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Ar-B(OH)₂ | C-C (sp²-sp²) | 4-Arylpyrazole |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | R-C≡CH | C-C (sp²-sp) | 4-Alkynylpyrazole |

| Buchwald-Hartwig | Pd Catalyst / Ligand / Base | R₂NH | C-N | 4-Aminopyrazole |

| C-O Coupling | CuI / Ligand / Base | R-OH | C-O | 4-Alkoxypyrazole |

Functionalization after Iodine Removal: Should the iodine atom be removed via reductive dehalogenation (e.g., using catalytic hydrogenation or a reducing agent like zinc dust in acetic acid), the resulting 1-(3-chloroprop-1-yl)-1H-pyrazole would have an unsubstituted C4 position. As previously noted, the C4 position is the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution on the pyrazole ring researchgate.netresearchgate.net. Subsequent reactions such as halogenation, nitration, or Friedel-Crafts acylation would proceed with high regioselectivity at this position.

Derivatization for Complex Heterocyclic Systems (e.g., fused pyrazoles)

The molecular architecture of this compound presents a unique synthetic opportunity for the construction of complex heterocyclic systems. The presence of two distinct and strategically positioned reactive sites—the C4-iodo group and the N1-(3-chloropropyl) chain—allows for a range of derivatization strategies aimed at building fused pyrazole scaffolds. The C4-iodo position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the chloropropyl side chain serves as a versatile electrophile for subsequent intramolecular cyclization reactions. This dual functionality enables the orchestrated formation of new rings fused to the pyrazole core, leading to novel polycyclic frameworks.

Research efforts in this area focus on sequential or tandem reactions that leverage both functionalities to build complex structures in a controlled manner. Key strategies include palladium-catalyzed C-C and C-N bond formation at the C4 position, followed by an intramolecular nucleophilic substitution involving the chloropropyl chain to complete the ring fusion.

Sequential Cross-Coupling and Intramolecular Cyclization

A robust strategy for constructing fused pyrazole systems from this compound involves a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by a base-mediated intramolecular cyclization. This approach allows for the systematic assembly of diverse heterocyclic cores, such as pyrazolo-fused benzodiazepines and benzoxazepines.

The initial step utilizes the reactivity of the C4-iodo group to forge a new carbon-carbon or carbon-nitrogen bond. Reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination are employed to introduce a substituent at the C4 position that bears a suitably positioned nucleophile. In the subsequent step, this nucleophile attacks the terminal electrophilic carbon of the 3-chloropropyl chain, leading to the formation of a new, fused seven-membered ring.

Below is a table outlining representative transformations based on this strategy.

| Reaction Pathway | Step 1: Cross-Coupling Reagent | Intermediate Product | Step 2: Cyclization Conditions | Final Fused Heterocyclic System |

|---|---|---|---|---|

| Synthesis of Pyrazolo-fused Benzodiazepine | (2-Aminophenyl)boronic acid | 1-(3-chloropropyl)-4-(2-aminophenyl)-1H-pyrazole | Base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | Substituted Dihydropyrazolo[1,5-d] osi.lvresearchgate.netbenzodiazepine |

| Synthesis of Pyrazolo-fused Benzoxazepine | 2-Aminophenol | 1-(3-chloropropyl)-4-(2-hydroxyphenyl)-1H-pyrazole | Base (e.g., Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Substituted Dihydropyrazolo[5,1-d] osi.lvresearchgate.netbenzoxazepine |

Tandem Sonogashira Coupling and Cyclization

An alternative and highly efficient approach involves the use of the Sonogashira coupling reaction to introduce an alkynyl moiety at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov This can be designed as a tandem process where the initial cross-coupling is followed by an in-situ intramolecular cyclization. researchgate.netresearchgate.net By selecting a terminal alkyne that also contains a nucleophilic group (e.g., an amine or hydroxyl group), a cascade reaction can be triggered to form a fused ring system.

For instance, coupling this compound with a nucleophile-containing alkyne like 2-ethynylaniline (B1227618) first yields a 4-alkynylpyrazole intermediate. This intermediate, under the appropriate basic or metal-catalyzed conditions, can undergo a subsequent intramolecular cyclization. The amino group of the newly introduced substituent can attack the chloropropyl chain, resulting in the formation of a fused seven-membered diazepine (B8756704) ring. This strategy offers a convergent route to complex polycyclic systems from simple starting materials.

The table below summarizes potential derivatizations using this tandem methodology.

| Reaction Pathway | Alkynyl Coupling Partner | Plausible Intermediate | Reaction Conditions | Final Fused Heterocyclic System |

|---|---|---|---|---|

| Tandem Sonogashira/N-Alkylation | 2-Ethynylaniline | 4-(2-Aminophenylethynyl)-1-(3-chloropropyl)-1H-pyrazole | Pd/Cu catalysis, Base (e.g., Et₃N), followed by heating or addition of a stronger base (e.g., K₂CO₃) | Substituted Pyrazolo[1,5-a] osi.lvresearchgate.netbenzodiazepine derivative |

| Tandem Sonogashira/O-Alkylation | Propargyl alcohol | 1-(3-chloropropyl)-4-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazole | Pd/Cu catalysis, Base (e.g., Et₃N), followed by addition of a strong base (e.g., NaH) | Substituted Pyrazolo-fused oxonine |

These derivatization strategies highlight the significant potential of this compound as a versatile building block in medicinal and materials chemistry for the synthesis of novel, complex fused heterocyclic compounds.

Advanced Characterization Techniques for 1 3 Chloroprop 1 Yl 4 Iodo 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole, the proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the protons of the 3-chloropropyl substituent. Based on data for related 4-iodopyrazoles, the two protons on the pyrazole ring (at positions 3 and 5) are expected to appear as singlets in the aromatic region of the spectrum. mdpi.com The protons of the 3-chloropropyl chain will exhibit characteristic multiplets, with chemical shifts influenced by the adjacent nitrogen atom of the pyrazole ring and the terminal chlorine atom.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will feature signals for the three carbon atoms of the pyrazole ring and the three carbons of the 3-chloropropyl group. The carbon atom bearing the iodine (C4) is expected to have a chemical shift in a range characteristic for iodinated aromatic carbons.

¹⁵N NMR Spectroscopy is a more specialized NMR technique that provides direct information about the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in the pyrazole ring are in different chemical environments (a pyrrole-type and a pyridine-type nitrogen) and are expected to show distinct chemical shifts. researchgate.net This technique is particularly useful for confirming the structure of nitrogen-containing heterocyclic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is an estimation based on known data for 4-iodopyrazole (B32481) and related N-alkylated pyrazoles.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 (pyrazole) | ~7.6 | - |

| H-5 (pyrazole) | ~7.5 | - |

| N-CH₂ (propyl) | Triplet, ~4.2 | ~50 |

| CH₂-CH₂-CH₂Cl | Multiplet, ~2.3 | ~33 |

| CH₂-Cl (propyl) | Triplet, ~3.6 | ~42 |

| C-3 (pyrazole) | - | ~140 |

| C-4 (pyrazole) | - | ~60 |

| C-5 (pyrazole) | - | ~130 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H, C=C, C-N, C-I, and C-Cl bonds. The stretching vibrations of the pyrazole ring would be observed in the fingerprint region. Specifically, C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic propyl chain will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration will likely be observed in the range of 800-600 cm⁻¹. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (pyrazole ring) | 3150 - 3100 |

| C-H stretch (propyl chain) | 2960 - 2850 |

| C=N stretch (pyrazole ring) | 1550 - 1500 |

| C=C stretch (pyrazole ring) | 1500 - 1400 |

| C-Cl stretch | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. arkat-usa.org The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Expected fragments would correspond to the loss of the chloropropyl side chain, the iodine atom, or other neutral fragments. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

X-ray Crystallography for Solid-State Structure Elucidation

For a crystalline sample of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of all atoms. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or halogen bonds. The crystal structure of the parent 4-iodo-1H-pyrazole has been reported to form catemeric chains through hydrogen bonding. mdpi.com

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound, the experimentally determined percentages of C, H, and N would be compared to the calculated theoretical values based on its molecular formula (C₆H₈ClIN₂). A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Calculated Elemental Composition of this compound (C₆H₈ClIN₂)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 25.51 |

| Hydrogen (H) | 2.85 |

| Chlorine (Cl) | 12.55 |

| Iodine (I) | 44.91 |

| Nitrogen (N) | 9.92 |

Other Advanced Spectroscopic and Analytical Methods

Other advanced techniques could be employed for a more in-depth characterization. For instance, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all the ¹H and ¹³C NMR signals and confirming the connectivity between different parts of the molecule. nih.gov These techniques are particularly useful for complex molecules where the one-dimensional spectra may be crowded or difficult to interpret.

Computational and Theoretical Investigations of 1 3 Chloroprop 1 Yl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com It is widely applied to pyrazole (B372694) derivatives to predict their geometry, electronic properties, and reactivity. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For pyrazole derivatives, DFT calculations are employed to find the equilibrium geometry by minimizing the energy of the structure. mdpi.com Methods like the B3LYP functional or hybrid density functionals such as ωB97XD, combined with basis sets like 6-311G(d,p) or cc-pVTZ, are commonly used for this purpose. mdpi.comacs.orgsemanticscholar.org

The optimization of 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole would yield precise information on bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be nearly planar, reflecting its aromatic character. semanticscholar.org The substituent at the N1 position, the 3-chloropropyl group, would have its own conformational flexibility. Analysis of the electronic structure provides insights into the distribution of electron density and the nature of the chemical bonds throughout the molecule.

Table 1: Predicted Geometrical Parameters for the Pyrazole Ring of this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-C3 | ~1.33 Å |

| Bond Length | C3-C4 | ~1.41 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-N1 | ~1.36 Å |

| Bond Length | C4-I | ~2.05 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | N2-C3-C4 | ~111° |

Note: The values presented are representative and based on DFT calculations for similar 4-iodopyrazole (B32481) structures. mdpi.comsemanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP map would reveal specific reactive sites:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most significant negative potential is expected to be located around the pyridine-like N2 nitrogen atom of the pyrazole ring, highlighting its role as a primary site for protonation and coordination. researchgate.neteurasianjournals.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the pyrazole ring and the alkyl chain.

Neutral Regions (Green): These areas represent regions of near-zero potential. researchgate.net

The MEP analysis helps in understanding intermolecular interactions and provides a visual representation of the molecule's polarity and charge-related properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. pku.edu.cn

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. pku.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is likely distributed over the pyrazole ring, particularly the C4-C5 bond and the iodine atom, while the LUMO would also be centered on the aromatic ring. The precise energies and distributions would be determined by DFT calculations.

Table 2: Representative FMO Data for a Substituted 4-Iodopyrazole

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 | Moderate nucleophilicity, site of electrophilic attack. |

| ELUMO | -1.2 | Moderate electrophilicity, site of nucleophilic attack. |

| Energy Gap (ΔE) | 5.3 | High kinetic stability and moderate reactivity. |

Note: Values are illustrative, based on typical DFT results for similar heterocyclic compounds.

Reaction Mechanism Studies

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the study of transition states and intermediates that may be difficult to observe experimentally.

The N-alkylation of unsymmetrical pyrazoles can result in two different regioisomers, as the alkyl group can attach to either the N1 or N2 nitrogen atom. researchgate.netresearchgate.net DFT calculations are frequently used to predict and explain the observed regioselectivity in such reactions. acs.org

The reaction of a 4-iodopyrazole precursor with an alkylating agent like 1,3-dichloropropane (B93676) or a related haloalkane would proceed via a transition state. Theoretical studies can model the reaction pathways for alkylation at both N1 and N2. By calculating the activation energies (Ea) for both pathways, the kinetically favored product can be predicted. The isomer formed via the transition state with the lower activation energy will be the major product. mdpi.com

Regioselectivity is typically governed by a combination of steric and electronic factors. researchgate.net In many cases involving substituted pyrazoles, steric hindrance plays a decisive role in favoring substitution at the less hindered nitrogen atom. researchgate.net Computational analysis of the transition state geometries and energies provides a quantitative basis for understanding this selectivity.

Table 3: Hypothetical Activation Energies for N-Alkylation of 4-Iodo-1H-pyrazole

| Reaction Pathway | Calculated Activation Energy (Ea) | Predicted Outcome |

|---|---|---|

| Alkylation at N1 | Lower Ea | Major Product (Kinetically favored) |

| Alkylation at N2 | Higher Ea | Minor Product |

Note: This table illustrates the principle that the reaction pathway with the lower activation barrier is favored.

The synthesis of this compound involves the iodination of the pyrazole ring, typically at the C4 position. Computational chemistry can model the mechanism of this electrophilic aromatic substitution reaction. sciforum.net

The pyrazole ring is an electron-rich aromatic system that readily reacts with electrophiles. researchgate.net A theoretical study of the iodination process would involve modeling the interaction between the pyrazole substrate and an iodinating agent (e.g., I₂, N-iodosuccinimide). The calculations would map the potential energy surface of the reaction to identify key intermediates and transition states.

The mechanism likely involves:

Formation of the electrophile: Interaction of the iodinating agent with a catalyst or solvent.

Electrophilic attack: The π-system of the pyrazole ring attacks the iodine electrophile, forming a positively charged intermediate known as a sigma complex (or Wheland intermediate). DFT can be used to compare the stability of the sigma complexes formed by attack at the C3, C4, and C5 positions. For an N1-substituted pyrazole, the attack at C4 is often electronically favored.

Deprotonation: A base removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodopyrazole product.

By calculating the energies of the intermediates and transition states for each possible substitution position, computational models can confirm why iodination occurs selectively at the C4 position.

Transition State Analysis for Key Reactions

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound have not been extensively reported. However, MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For this compound, the key flexible region is the 3-chloropropyl substituent attached to the pyrazole ring.

A typical MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a defined period. This simulation would track the trajectory of each atom, revealing the accessible conformations of the chloropropyl chain. The analysis of these trajectories can provide information on:

Dihedral Angle Distributions: Characterizing the rotation around the C-C bonds of the propyl chain to identify the most populated conformational states (e.g., gauche and anti-conformations).

Root Mean Square Deviation (RMSD): To assess the stability of different conformations over time.

Potential Energy Landscapes: To identify low-energy, stable conformations and the energy barriers between them.

This data is instrumental in understanding how the molecule's shape and flexibility might influence its interactions with other molecules or its crystal packing.

Interactive Data Table: Hypothetical Conformational Analysis Data

Below is a hypothetical interactive table representing the kind of data that could be generated from a molecular dynamics simulation for the major dihedral angles of the chloropropyl chain.

| Dihedral Angle | Dominant Conformer | Population (%) | Average Angle (degrees) |

| N1-Cα-Cβ-Cγ | Anti | 65 | 178.5 |

| N1-Cα-Cβ-Cγ | Gauche (+) | 18 | 62.1 |

| N1-Cα-Cβ-Cγ | Gauche (-) | 17 | -60.8 |

| Cα-Cβ-Cγ-Cl | Anti | 70 | 179.2 |

| Cα-Cβ-Cγ-Cl | Gauche (+) | 15 | 65.4 |

| Cα-Cβ-Cγ-Cl | Gauche (-) | 15 | -63.9 |

Quantum Chemical Calculations for Reactivity Predictions

While specific quantum chemical calculations for this compound are not documented in available literature, the principles of such calculations can be described. Quantum chemical methods, particularly DFT, are widely used to predict the reactivity of molecules.

For this compound, these calculations could provide insights into several aspects of its reactivity:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the pyrazole ring would likely be identified as nucleophilic centers, while the hydrogen atoms and the region around the iodine and chlorine atoms might show electrophilic character.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. For this molecule, the HOMO is likely to be localized on the pyrazole ring and the iodine atom, while the LUMO may be distributed over the pyrazole ring and the anti-bonding orbital of the C-Cl bond.

Fukui Functions: These are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.

Interactive Data Table: Hypothetical Reactivity Descriptor Data

The following table presents hypothetical values for global reactivity descriptors that could be calculated for this compound using DFT.

| Descriptor | Hypothetical Value | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Global Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |

These theoretical predictions are invaluable for designing synthetic routes and understanding the chemical behavior of the compound.

Development as Synthetic Building Blocks for Complex Molecules

The presence of two distinct reactive sites, the C-I and C-Cl bonds, makes this compound a highly versatile building block in organic synthesis. These sites allow for sequential and selective functionalization, opening avenues for the creation of a diverse array of complex molecular architectures.

Precursors for Highly Functionalized Pyrazole Derivatives

The 4-iodo-substituted pyrazole core is particularly amenable to a range of cross-coupling reactions, enabling the introduction of various functional groups at this position. arkat-usa.orgnih.govresearchgate.netresearchgate.net This strategic placement of an iodine atom allows for the synthesis of highly functionalized pyrazole derivatives that would be challenging to access through other synthetic routes.

Notable transformations include:

Sonogashira Coupling: The reaction of the 4-iodo-pyrazole with terminal alkynes, catalyzed by palladium and copper complexes, provides a direct route to 4-alkynyl-pyrazoles. These products can serve as precursors for more complex heterocyclic systems. arkat-usa.org

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position. This reaction is a powerful tool for creating pyrazoles with tailored electronic and steric properties. nih.gov

Heck Coupling: The reaction with alkenes under palladium catalysis can be employed to introduce alkenyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of 4-amino-pyrazole derivatives.

The 3-chloropropyl side chain offers an additional point of modification. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce further functionality. This dual reactivity allows for a modular approach to the synthesis of complex pyrazole-containing molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Cross-Coupling Reaction | Reactant | Catalyst System | Potential Product Functional Group |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynyl |

| Suzuki-Miyaura | Boronic acid/ester | Pd(OAc)₂, PPh₃, base | Aryl, Heteroaryl, Vinyl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | Amino |

Scaffolds for Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.netrsc.orgnih.govmdpi.com The structure of this compound makes it a promising scaffold for the design of novel MCRs.

The iodo group can participate in various in-situ transformations, such as metal-catalyzed insertions, to generate reactive intermediates that can then be trapped by other components in the reaction mixture. For instance, the formation of an organopalladium intermediate from the 4-iodo-pyrazole could initiate a cascade reaction involving other reactants.

Furthermore, the chloropropyl chain can be pre-functionalized to introduce a reactive group suitable for a specific MCR. For example, conversion of the chloride to an azide (B81097) would allow for its participation in [3+2] cycloaddition reactions, a common strategy in MCRs. The ability to selectively functionalize both the pyrazole core and the N-substituent provides a powerful platform for the discovery of new and complex molecular entities through combinatorial approaches.

Ligands in Coordination Chemistry (Non-Biological Contexts)

The pyrazole moiety is a well-established and versatile ligand in coordination chemistry due to the presence of two nitrogen atoms with differing electronic properties: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). arkat-usa.orgresearchgate.netmdpi.comnih.gov This allows pyrazoles to coordinate to metal centers in various modes, including monodentate, bidentate bridging, and as part of a larger chelating system. The substituents on the pyrazole ring, such as the 3-chloropropyl and 4-iodo groups in the title compound, can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and physical properties.

Formation of Metal Complexes with Transition Metals

The pyridine-like N2 atom of the pyrazole ring in this compound is the primary site for coordination to transition metal ions. It can act as a neutral two-electron donor ligand, forming stable complexes with a wide range of transition metals, including but not limited to copper, iron, palladium, platinum, and ruthenium. nih.govmdpi.comrsc.org

The nature of the resulting metal complex will depend on several factors, including the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. Mononuclear, binuclear, and polynuclear complexes can be envisaged. The 3-chloropropyl and 4-iodo substituents can influence the properties of the metal complex in several ways:

Steric Effects: The bulk of these substituents can affect the coordination geometry around the metal center and influence the accessibility of the metal for substrate binding in catalytic applications.

Electronic Effects: The electron-withdrawing nature of the iodine and chlorine atoms can modulate the electron density on the pyrazole ring, thereby affecting the strength of the metal-ligand bond.

Secondary Coordination: While the primary coordination is through the N2 atom, the chlorine atom on the propyl chain could potentially engage in weak secondary interactions with the metal center, leading to the formation of chelate rings and influencing the stability and reactivity of the complex.

Table 2: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through the N2 atom. | Cu(II), Fe(II), Pd(II), Pt(II) |

| Bidentate Bridging | The pyrazole ring bridges two metal centers. | Cu(I), Ag(I) |

| Chelating | Potential for weak interaction from the chloropropyl chain. | Late transition metals |

Application in Homogeneous Catalysis

Potential catalytic applications include:

Oxidation Reactions: Iron and copper complexes of pyrazole ligands have been investigated as catalysts for the oxidation of various organic substrates. mdpi.comrsc.org The electronic properties of the ligand, influenced by the chloro and iodo substituents, could be tuned to optimize the catalytic efficiency for specific oxidation processes.